D-Pentamannuronic acid
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Overview
Description
Preparation Methods
D-Pentamannuronic acid is synthesized by marine brown algae and certain Gram-negative bacteria . The industrial production methods typically involve the extraction and purification of alginate from these natural sources. The alginate is then subjected to enzymatic or chemical processes to yield this compound .
Chemical Reactions Analysis
D-Pentamannuronic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
D-Pentamannuronic acid has a wide range of scientific research applications. It is used in the study of pain and vascular dementia due to its biological activity . In chemistry, it serves as a model compound for studying alginate oligomers . In biology and medicine, it is used to investigate the mechanisms of action of alginate-derived compounds and their potential therapeutic applications . Additionally, it has industrial applications in the production of biocompatible materials and as a component in various biochemical assays .
Mechanism of Action
The mechanism of action of D-Pentamannuronic acid involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in pain and vascular dementia . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence cytokine production and other cellular processes .
Comparison with Similar Compounds
D-Pentamannuronic acid is unique among alginate oligomers due to its specific structure and biological activity . Similar compounds include D-Tetramannuronic acid, D-Dimannuronic acid, D-Trimannuronic acid, D-Hexamannuronic acid, D-Heptamannuronic acid, D-Octamannuronic acid, and D-Nonamannuronic acid . Each of these compounds has distinct properties and applications, but this compound stands out for its potential in pain and vascular dementia research .
Properties
Molecular Formula |
C30H42O31 |
---|---|
Molecular Weight |
898.6 g/mol |
IUPAC Name |
(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H42O31/c31-1-2(32)16(21(42)43)58-27(8(1)38)55-13-4(34)10(40)29(60-18(13)23(46)47)57-15-6(36)11(41)30(61-20(15)25(50)51)56-14-5(35)9(39)28(59-19(14)24(48)49)54-12-3(33)7(37)26(52)53-17(12)22(44)45/h1-20,26-41,52H,(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51)/t1-,2-,3+,4+,5+,6+,7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,26+,27+,28+,29+,30+/m0/s1 |
InChI Key |
XTVQVZDWFHITEQ-YLWRECDYSA-N |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@@H]3C(=O)O)O[C@H]4[C@@H]([C@@H]([C@@H](O[C@@H]4C(=O)O)O[C@H]5[C@@H]([C@@H]([C@@H](O[C@@H]5C(=O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
Canonical SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(C(C(OC5C(=O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
Origin of Product |
United States |
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